molecular formula C10H10N2O B13539325 (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine

(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine

Cat. No.: B13539325
M. Wt: 174.20 g/mol
InChI Key: KZBHRJDGRXUMLF-BDAKNGLRSA-N
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Description

(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Biological Activity

(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The compound features a bicyclic structure that includes an indeno and oxazole moiety. Its unique arrangement contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the oxazole structure exhibit significant antimicrobial properties. For instance, a series of 5(4H)-oxazolone-based sulfonamides were synthesized and evaluated for their antibacterial activity against various strains of bacteria. Notably, compounds showed enhanced activity against Staphylococcus aureus and Escherichia coli , indicating the potential for developing new antimicrobial agents based on this scaffold .

Table 1: Antibacterial Activity of Related Oxazole Compounds

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
OBS 9aModerateModerate
OBS 9eEnhanced (2-fold increase)Decreased
OBS 9dRetainedSlight decrease

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, one study highlighted the anticancer activity of oxazolone derivatives against several cancer cell lines, exhibiting IC50 values in the low micromolar range .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several oxazolone derivatives and evaluated their antimicrobial efficacy. The findings revealed that specific substitutions on the oxazole ring significantly influenced the antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups improved potency against Klebsiella pneumoniae , while modifications led to varying degrees of effectiveness against other bacterial strains .

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties of oxazole derivatives, compounds were tested against human cancer cell lines. Results indicated that certain derivatives induced apoptosis in cancer cells at concentrations that did not affect normal cells. This selectivity highlights the potential for these compounds in targeted cancer therapies .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological targets. These studies suggest that the compound interacts favorably with active sites of enzymes involved in disease pathways, providing insights into its mechanism of action.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-amine

InChI

InChI=1S/C10H10N2O/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H2,11,12)/t8-,9+/m1/s1

InChI Key

KZBHRJDGRXUMLF-BDAKNGLRSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)N

Origin of Product

United States

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